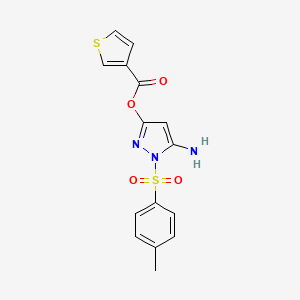

5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate” is a heterocyclic compound. It contains a pyrazole ring, which is approximately parallel to the aromatic ring of the oxy-ethanone group and approximately perpendicular to the tolyl ring of the sulfonyl substituent .

Synthesis Analysis

The synthesis of this compound involves several synthetic strategies for the preparation of new heterocyclic compounds containing N-sulfonylamino- and N-sulfonyl moieties . The reaction was conducted of N-tosyl-pyrazole with 2-bromo-1-(4-methoxyphenyl)ethan-1-one and potassium carbonate in dry N,N-dimethylformamide at room temperature .Molecular Structure Analysis

In the structure of the compound, the pyrazole ring is approximately parallel to the aromatic ring of the oxy-ethanone group and approximately perpendicular to the tolyl ring of the sulfonyl substituent . An extensive system of classical and ‘weak’ hydrogen bonds connects the residues to form a layer structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of N-tosyl-pyrazole with 2-bromo-1-(4-methoxyphenyl)ethan-1-one . This yielded an adduct for which two isomeric structures are possible, the O-alkylated or N-alkylated N-tosylpyrazoles .Wissenschaftliche Forschungsanwendungen

- The pyrazoline moiety found in this compound is a pharmacologically active scaffold. It appears in several marketed molecules, including crizotinib (a tyrosine kinase inhibitor), cefoselis (an antibacterial and beta-lactam antibiotic), and celecoxib (a nonsteroidal anti-inflammatory drug) .

- Some derivatives of 5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate have demonstrated anti-inflammatory properties. These compounds could be valuable in managing inflammatory conditions .

- Fluorescent derivatives of pyrazolines have been synthesized. These materials find use in sensors, imaging, and optoelectronic devices .

Pharmaceutical Research and Drug Development

Anti-Inflammatory Agents

Fluorescent Materials and Sensing Applications

Wirkmechanismus

Target of Action

It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are often used in the synthesis of biologically active compounds . These compounds have been found to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

5-amino-pyrazoles are known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the target . For example, they can undergo condensation reactions with α, β -unsaturated compounds .

Biochemical Pathways

They can serve as synthetic building blocks in the synthesis of diverse heterocyclic compounds, including poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Result of Action

Compounds containing the 5-amino-pyrazole moiety have been found to possess significant biological activity, including anti-covid-19, antimicrobial, and antiviral activities .

Zukünftige Richtungen

The compound is part of ongoing research into the development of new heterocyclic compounds containing N-sulfonylamino- and N-sulfonyl moieties, which have recently been shown to possess significant biological activity as novel anti-covid-19, antimicrobial and antiviral agents . Future research may focus on finding different scaffolds for use as promising future drugs .

Eigenschaften

IUPAC Name |

[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S2/c1-10-2-4-12(5-3-10)24(20,21)18-13(16)8-14(17-18)22-15(19)11-6-7-23-9-11/h2-9H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSIKVDIELYLQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CSC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzhydryl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2815327.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2815334.png)

![3-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2815337.png)

![N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2815340.png)

![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![Ethyl 4-((4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2815346.png)